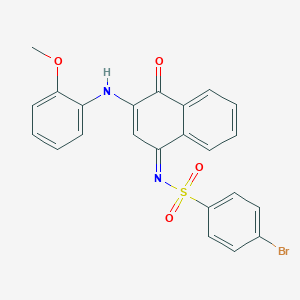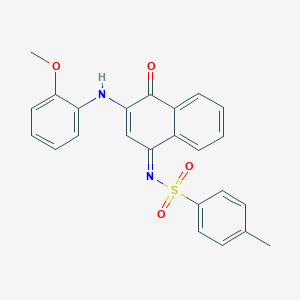
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide, also known as AMBS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields such as medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to induce apoptosis and inhibit angiogenesis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, there are also some limitations to using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, it has been found to be toxic to some cell lines at high concentrations.
Orientations Futures
There are several future directions for the research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide. One direction is to further study the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide and its effects on various enzymes and biomolecules. Another direction is to study the potential use of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in the treatment of various diseases such as cancer and inflammatory disorders. In addition, there is a need to study the toxicity of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in more detail and to develop new derivatives of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide that have improved properties.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 2-methyl-5-nitrobenzenesulfonamide, which is then reduced to 2-methyl-5-aminobenzenesulfonamide. The second step involves the synthesis of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid, which is then converted to its acid chloride derivative. The final step involves the condensation of the two compounds to form N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been used to study the mechanism of action of drugs and to develop new drugs.
Propriétés
Formule moléculaire |
C24H27NO5S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C24H27NO5S/c1-7-8-23(27)25(31(28,29)22-12-15(3)14(2)11-16(22)4)19-9-10-21-20(13-19)24(17(5)26)18(6)30-21/h9-13H,7-8H2,1-6H3 |
Clé InChI |
QJYAWOBZEIHZBX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)

![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281367.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
![4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281373.png)
![4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281375.png)